4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Overview
Description
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is an organic compound with the molecular formula C9H11ClN2O It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a tetrahydro-2H-pyran-4-yl group at the 6-position of the pyrimidine ring
Scientific Research Applications
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Pyrimidines are a class of organic compounds with wide-ranging biological effects. They are involved in many biological processes as they are key components of nucleic acids (DNA and RNA). Tetrahydropyrans are a class of organic compounds that are often used as protecting groups in organic synthesis .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrimidines can interact with enzymes involved in nucleic acid synthesis, while tetrahydropyrans can form protective groups that can be selectively removed under certain conditions .
Biochemical Pathways
Pyrimidines are involved in the synthesis of DNA and RNA, which are crucial for cell growth and division. Tetrahydropyrans can be involved in various organic reactions, serving as protecting groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with tetrahydro-2H-pyran-4-yl derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The tetrahydro-2H-pyran-4-yl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while hydrolysis can lead to the formation of pyrimidine-4-carboxylic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine: A similar compound with a benzofuro moiety instead of a pyrimidine ring.
2-thio-containing pyrimidines: These compounds contain a sulfur atom at the 2-position and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both a chloro group and a tetrahydro-2H-pyran-4-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-6-(oxan-4-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCEBDESUCGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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